molecular formula C9H5Br2N B186898 5,8-Dibromoisoquinoline CAS No. 81045-39-8

5,8-Dibromoisoquinoline

Cat. No.: B186898
CAS No.: 81045-39-8
M. Wt: 286.95 g/mol
InChI Key: KNBALCRXZUTMBP-UHFFFAOYSA-N
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Description

5,8-Dibromoisoquinoline is an organic compound with the molecular formula C9H5Br2N. It is a derivative of isoquinoline, where two bromine atoms are substituted at the 5th and 8th positions of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromoisoquinoline typically involves the bromination of isoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid, such as sulfuric acid. The reaction is carried out at low temperatures to control the bromination process and achieve selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dibromoisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dibromoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved vary depending on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dibromoisoquinoline is unique due to the presence of two bromine atoms at specific positions on the isoquinoline ring. This dual substitution pattern influences its reactivity and makes it a valuable intermediate in organic synthesis. Its unique electronic properties also make it suitable for applications in material science and medicinal chemistry .

Properties

IUPAC Name

5,8-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBALCRXZUTMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297215
Record name 5,8-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81045-39-8
Record name 81045-39-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114747
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromoisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5,8-dibromoisoquinoline a valuable starting material in organic synthesis, particularly for generating chiral compounds?

A1: this compound exhibits promising reactivity towards nucleophilic addition at the C-1 position. The research demonstrates that this addition can be achieved with high stereoselectivity when employing (S)-alanine derivatives as chiral auxiliaries. [] This means that by using this compound, researchers can efficiently synthesize specific enantiomers of 1-substituted tetrahydroisoquinolines, a class of compounds often found in biologically active molecules.

Q2: How does the reaction with this compound proceed to yield chiral 1-substituted tetrahydroisoquinolines?

A2: The reaction occurs in a two-step process. Initially, this compound reacts with an acyl chloride derived from (S)-alanine, forming a chiral N-acylated isoquinolinium salt intermediate. This intermediate then undergoes a stereoselective nucleophilic attack, dictated by the chiral auxiliary, at the C-1 position. Subsequent removal of the bromine groups and reduction of the C3-C4 double bond yields the desired chiral 1-substituted tetrahydroisoquinoline. []

Q3: What insights does the study provide regarding the stereochemical outcome of the reaction?

A3: The research suggests that the stereoselectivity observed in the formation of the 1,2-addition product is influenced by the conformation of the N-acylated isoquinolinium salt intermediate. [] This insight offers valuable information for predicting and controlling the stereochemical outcome of similar reactions, paving the way for the rational design of asymmetric syntheses involving isoquinoline derivatives.

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